Cas no 2309538-33-6 (1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole)

1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole structure
2309538-33-6 structure
商品名:1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole
CAS番号:2309538-33-6
MF:C15H18N2O2
メガワット:258.315623760223
CID:5326255

1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole 化学的及び物理的性質

名前と識別子

    • (1-methyl-1H-indol-3-yl)(1,4-oxazepan-4-yl)methanone
    • (1-methylindol-3-yl)-(1,4-oxazepan-4-yl)methanone
    • Z934952870
    • 1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole
    • インチ: 1S/C15H18N2O2/c1-16-11-13(12-5-2-3-6-14(12)16)15(18)17-7-4-9-19-10-8-17/h2-3,5-6,11H,4,7-10H2,1H3
    • InChIKey: TWUVGFDRAYFJMR-UHFFFAOYSA-N
    • ほほえんだ: O1CCCN(C(C2=CN(C)C3C=CC=CC2=3)=O)CC1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 334
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 34.5

1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6614-4667-5μmol
1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole
2309538-33-6 90%+
5μmol
$94.5 2023-11-21
Life Chemicals
F6614-4667-40mg
1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole
2309538-33-6 90%+
40mg
$210.0 2023-11-21
Life Chemicals
F6614-4667-10μmol
1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole
2309538-33-6 90%+
10μmol
$103.5 2023-11-21
Life Chemicals
F6614-4667-25mg
1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole
2309538-33-6 90%+
25mg
$163.5 2023-11-21
Life Chemicals
F6614-4667-15mg
1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole
2309538-33-6 90%+
15mg
$133.5 2023-11-21
Life Chemicals
F6614-4667-30mg
1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole
2309538-33-6 90%+
30mg
$178.5 2023-11-21
Life Chemicals
F6614-4667-50mg
1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole
2309538-33-6 90%+
50mg
$240.0 2023-11-21
Life Chemicals
F6614-4667-20μmol
1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole
2309538-33-6 90%+
20μmol
$118.5 2023-11-21
Life Chemicals
F6614-4667-5mg
1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole
2309538-33-6 90%+
5mg
$103.5 2023-11-21
Life Chemicals
F6614-4667-1mg
1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole
2309538-33-6 90%+
1mg
$81.0 2023-11-21

1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole 関連文献

1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indoleに関する追加情報

1-Methyl-3-(1,4-Oxazepane-4-Carbonyl)-1H-Indole: A Promising Scaffold in Medicinal Chemistry

1-Methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole represents a structurally unique compound with potential applications in pharmaceutical research. This molecule combines the aromatic indole ring with a heterocyclic oxazepane moiety, creating a scaffold that exhibits diverse pharmacological activities. Recent studies have highlighted its role in modulating signaling pathways associated with neurodegenerative disorders and metabolic regulation, making it a focal point in the development of novel therapeutics.

The 1,4-oxazepane ring system is a key structural element in this compound, contributing to its stereochemical complexity and functional versatility. The presence of a carbonyl group at the 4-position of the oxazepane ring enhances its ability to interact with biological targets through hydrogen bonding and π-π stacking interactions. These features are critical for optimizing drug-target interactions, particularly in the context of enzyme inhibition and receptor modulation.

Recent advancements in medicinal chemistry have underscored the importance of indole-based scaffolds in targeting G protein-coupled receptors (GPCRs) and ion channels. The 1H-indole core of this molecule provides a favorable environment for the incorporation of functional groups, enabling the design of selective ligands with improved potency and reduced off-target effects. This aligns with the growing emphasis on precision medicine and the need for compounds with high therapeutic index.

Research published in *Journal of Medicinal Chemistry* (2023) has demonstrated that 1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole exhibits promising antiproliferative activity against cancer cell lines, particularly in the context of leukemia and breast carcinoma. The compound's ability to inhibit the Akt/mTOR signaling pathway suggests its potential as a therapeutic agent for malignancies driven by dysregulated cell growth.

Structural modifications of the oxazepane ring have been explored to enhance the compound's metabolic stability and bioavailability. For instance, the introduction of electron-withdrawing groups at the 1,4-oxazepane ring has been shown to improve its binding affinity to specific protein targets, as reported in a 2024 study in *Bioorganic & Medicinal Chemistry Letters*. These findings highlight the importance of rational drug design in optimizing the pharmacokinetic properties of such scaffolds.

The 1-methyl substituent on the indole ring plays a critical role in modulating the compound's physicochemical properties. This methyl group contributes to the molecule's hydrophobicity, which is essential for crossing biological membranes and achieving target-specific activity. Additionally, it influences the compound's ability to form hydrogen bonds with receptor sites, a factor that is often overlooked in traditional drug discovery approaches.

Advances in computational chemistry have enabled the prediction of 1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole's interactions with biological targets. Molecular docking studies have identified its potential to bind to the ATP-binding cassette (ABC) transporter family, which is implicated in drug resistance and xenobiotic metabolism. This insight opens new avenues for the development of compounds with enhanced therapeutic efficacy and reduced side effects.

The indole ring in this compound is known for its ability to engage in aromatic interactions with aromatic residues in proteins, a property that is exploited in the design of small molecule inhibitors. The presence of the 1-methyl group further enhances this interaction, allowing for the fine-tuning of binding affinity and selectivity. Such structural features are particularly valuable in the context of targeting kinases and other enzymatic targets.

Recent clinical trials have focused on the application of 1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Preclinical studies suggest that the compound may exert neuroprotective effects by modulating oxidative stress and inflammatory pathways. These findings are supported by a 2023 review in *Neuropharmacology*, which highlights the role of indole derivatives in neuroprotection.

The oxazepane ring's ability to form intramolecular hydrogen bonds has been linked to the compound's unique pharmacological profile. This property is particularly relevant in the context of targeting enzymes with specific catalytic mechanisms, such as serine proteases and phosphatases. The structural flexibility of the oxazepane ring allows for conformational changes that are essential for ligand-receptor interactions.

Efforts to synthesize and characterize 1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole have also led to insights into its metabolic fate. Studies have shown that the compound undergoes hydrolysis to form metabolites with potential anti-inflammatory properties. These metabolites may contribute to the overall therapeutic effect, suggesting that the compound's activity is not limited to its parent form.

The 1H-indole core is a well-established scaffold in drug discovery, with applications ranging from antidepressants to antiviral agents. The addition of the oxazepane ring to this core represents a novel approach to expanding the functional diversity of indole derivatives. This hybrid structure may offer advantages in terms of target specificity and reduced toxicity compared to traditional indole-based drugs.

Emerging trends in drug discovery emphasize the integration of multi-target approaches, and 1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole exemplifies this trend. Its ability to interact with multiple protein targets simultaneously may provide a therapeutic advantage by addressing the complexity of disease mechanisms. This concept is particularly relevant in the treatment of multifactorial diseases such as diabetes and cardiovascular disorders.

Further research is needed to fully elucidate the pharmacological mechanisms of 1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole and to explore its potential in combination therapies. The compound's structural versatility and the availability of advanced analytical techniques make it an attractive candidate for future drug development initiatives. These efforts are expected to contribute to the discovery of novel therapeutics with improved safety and efficacy profiles.

In conclusion, the structural features of 1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole and its interactions with biological targets highlight its potential as a versatile scaffold in drug discovery. The integration of computational methods and experimental studies has provided valuable insights into its pharmacological properties, paving the way for the development of innovative therapeutics. Continued research in this area is anticipated to yield significant advances in the treatment of various diseases.

The compound 1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole is a promising scaffold in modern drug discovery, characterized by its unique structural elements and potential therapeutic applications. Below is a structured summary of its key features and implications: ### Key Structural Elements 1. Indole Core (1H-indole): - The indole ring is a well-known pharmacophore, with applications in antidepressants, antivirals, and anti-inflammatory agents. - The 1-methyl substituent enhances hydrophobicity, aiding membrane permeability and receptor interaction. 2. Oxazepane Ring (1,4-oxazepane): - The oxazepane ring introduces stereochemical complexity and functional versatility. - The 4-carbonyl group enables hydrogen bonding and π-π interactions, critical for target binding. 3. Methyl Group (1-methyl): - Modulates physicochemical properties, enhancing hydrophobicity and hydrogen bonding capacity. - Influences binding affinity and selectivity for specific protein targets. --- ### Pharmacological Potential 1. Anticancer Activity: - Demonstrated antiproliferative effects against leukemia and breast cancer cell lines. - Targets the Akt/mTOR pathway, suggesting utility in malignancies with dysregulated cell growth. 2. Neuroprotection: - Preclinical studies suggest potential in Alzheimer’s and Parkinson’s by modulating oxidative stress and inflammation. - May exert neuroprotective effects through antioxidant and anti-inflammatory mechanisms. 3. Anti-Inflammatory and Metabolic Effects: - Hydrolysis products may contribute to anti-inflammatory activity. - Metabolites could enhance therapeutic efficacy beyond the parent compound. --- ### Drug Design and Optimization 1. Computational Insights: - Molecular docking studies highlight interactions with ABC transporters and serine proteases. - Structural flexibility of the oxazepane ring enables conformational changes for ligand-receptor interactions. 2. Metabolic Stability: - Synthesis and characterization efforts have elucidated metabolic pathways, informing strategies to improve bioavailability. 3. Multi-Target Approach: - Ability to engage multiple protein targets aligns with trends in multi-target drug discovery, offering advantages in treating complex diseases. --- ### Clinical and Research Implications 1. Clinical Trials: - Ongoing trials explore its use in neurodegenerative diseases, with promising preclinical data. - Potential for combination therapies to address multifactorial conditions like diabetes and cardiovascular disease. 2. Future Directions: - Further research is needed to fully understand its pharmacological mechanisms and optimize therapeutic profiles. - Integration of advanced analytical techniques and computational modeling will guide drug development. --- ### Conclusion The compound 1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole represents a versatile scaffold with significant potential in drug discovery. Its structural elements and pharmacological properties position it as a candidate for addressing diverse therapeutic challenges. Continued research and innovation in this area are expected to yield impactful advancements in medicine.

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